molecular formula C13H16N2O2 B8303868 1-Phenyl-3-n-butyl hydantoin

1-Phenyl-3-n-butyl hydantoin

Cat. No.: B8303868
M. Wt: 232.28 g/mol
InChI Key: CLNYWSHRAVOKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-n-butyl hydantoin is a synthetic organic compound belonging to the class of 1-phenyl hydantoins. It features the core hydantoin structure—an imidazolidine-2,4-dione ring—substituted with a phenyl group at the N-1 position and an n-butyl chain at the N-3 position . This specific substitution pattern is associated with potent biological activity. Research indicates that this compound is part of a class of novel 1-phenyl hydantoins that display effective insecticidal and nematocidal properties . Studies have shown activity against pests such as the Mexican bean beetle, southern armyworm, and root-knot nematode . The compound can be synthesized via the reaction of N-phenyl glycine with n-butyl isocyanate, followed by cyclization . Beyond its established pesticidal applications, the hydantoin scaffold is of significant and continuing interest in medicinal and bioorganic chemistry. It is a privileged structure in pharmaceutical research, forming the core of various anticonvulsants, muscle relaxants, and antiarrhythmic agents . Furthermore, contemporary research is exploring cationic, amphipathic hydantoin derivatives as a promising class of antimicrobial peptide (AMP) mimics. These derivatives are being investigated for their membrane-disrupting mechanism of action against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multi-drug resistant strains . This makes this compound a valuable intermediate or precursor for developing new antimicrobial agents with a potentially lower rate of bacterial resistance. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-butyl-1-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-2-3-9-14-12(16)10-15(13(14)17)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

CLNYWSHRAVOKCW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for Hydantoin Research

Vibrational Spectroscopy Applications in Hydantoin (B18101) Analysis

Vibrational spectroscopy probes the vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, it is possible to identify the specific functional groups present in the compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 1-Phenyl-3-n-butyl hydantoin, the FT-IR spectrum is characterized by distinct absorption bands corresponding to its core hydantoin structure and its phenyl and n-butyl substituents.

The most prominent features in the spectrum are the strong absorption bands from the two carbonyl (C=O) groups in the hydantoin ring. These typically appear in the region of 1700-1780 cm⁻¹. The C-4 carbonyl generally absorbs at a lower wavenumber (around 1705-1725 cm⁻¹) compared to the C-2 carbonyl (around 1770-1780 cm⁻¹), a difference influenced by the electronic environment of the adjacent nitrogen and carbon atoms. libretexts.org

The phenyl group introduces several characteristic bands, including aromatic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. vscht.cz The n-butyl group is identified by its aliphatic C-H stretching vibrations, which appear just below 3000 cm⁻¹. vscht.cz Additionally, C-N stretching vibrations from the hydantoin ring are found in the fingerprint region of the spectrum. specac.com

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchPhenyl Ring3000 - 3100Medium
Aliphatic C-H Stretchn-Butyl Group & CH₂ on Ring2850 - 3000Medium
C=O Stretch (Urea Carbonyl at C-2)Hydantoin Ring~1775Strong
C=O Stretch (Amide Carbonyl at C-4)Hydantoin Ring~1710Strong
Aromatic C=C StretchPhenyl Ring1450 - 1600Variable
C-N StretchHydantoin Ring1200 - 1350Medium

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. hindsinstruments.comnih.gov Unlike standard FT-IR, which provides information about functional groups, VCD is sensitive to the three-dimensional arrangement of atoms and is therefore instrumental in determining the absolute configuration of chiral molecules. rsc.org

For a molecule to be VCD-active, it must be chiral. While this compound itself is achiral (assuming no substitution at the C-5 position), VCD becomes an essential tool for analyzing chiral hydantoin derivatives. If a stereocenter were introduced, for instance at the C-5 position of the hydantoin ring, the resulting enantiomers would produce VCD spectra that are mirror images of each other—equal in intensity but opposite in sign. nih.gov

In the context of hydantoin research, VCD can be used to:

Determine Absolute Configuration: By comparing the experimental VCD spectrum of a new chiral hydantoin derivative with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry can be unambiguously assigned. nih.gov

Study Conformation in Solution: VCD is highly sensitive to the conformational landscape of a molecule in solution, providing insights into the preferred spatial arrangements (conformers) that are often crucial for biological activity.

Therefore, while not applicable to the parent this compound, VCD is a critical technique for the stereochemical analysis of its chiral analogues.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the phenyl ring. The π → π* transitions of the aromatic system typically result in strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution on the phenyl ring and the solvent polarity. researchgate.netresearchgate.net

While specific UV-Vis data for this compound is not available in the provided results, studies on similar aromatic compounds, such as 1-phenyl naphthalene, demonstrate the utility of this technique in characterizing electronic structures. Quantum chemical calculations can be employed to predict the electronic transitions and complement the experimental UV-Vis spectra, providing a deeper understanding of the molecular orbitals involved. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima for Aromatic Chromophores
Transition Typical Wavelength Range (nm) Molar Absorptivity (ε)
π → π* (Phenyl)200 - 280High
n → π* (Carbonyl)> 280Low

Circular Dichroism (CD) spectroscopy is a crucial technique for assessing the chirality of molecules. If this compound were to exist as enantiomers, for instance, due to chiral centers introduced by substitution or atropisomerism, CD spectroscopy could be used to distinguish between them. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a highly sensitive and accurate technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, ESI-HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its chemical formula. nih.gov The high resolution of the instrument distinguishes the target molecule from other species with the same nominal mass. researchgate.net

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated or deprotonated molecule. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the phenyl, n-butyl, and hydantoin moieties. researchgate.net The analysis of fragmentation patterns is a key aspect of structural elucidation in mass spectrometry.

Interactive Data Table: Expected ESI-HRMS Data for this compound
Ion Formula Calculated m/z
[M+H]⁺C₁₃H₁₇N₂O₂⁺233.1285
[M+Na]⁺C₁₃H₁₆N₂NaO₂⁺255.1104

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure. nih.gov

While the search results mention X-ray crystallography for other hydantoin derivatives and related compounds, nih.govnih.gov specific crystallographic data for this compound was not found. However, the principles of the technique are universally applicable for obtaining detailed structural insights into crystalline organic molecules. researchgate.net

Single Crystal X-ray Diffraction for Definitive Structural Characterization

For instance, the crystal structure of 1-methyl-5-phenylhydantoin, a compound with a similar phenyl-substituted hydantoin core, has been elucidated. researchgate.net The study revealed that this compound crystallizes in the orthorhombic space group Pbca. researchgate.net The dihedral angle between the planar benzene (B151609) ring and the imidazole (B134444) ring was determined to be 96.32°. researchgate.net Such data is fundamental for computational modeling and structure-activity relationship studies.

In a broader context, studies on various 5-phenylhydantoin (B13835) derivatives have demonstrated the power of single-crystal X-ray diffraction in revealing diverse supramolecular arrangements. rsc.org These studies have identified different hydrogen-bonding patterns that dictate the crystal packing. rsc.org

Below is a representative table of crystallographic data for a related phenylhydantoin compound, illustrating the type of information obtained from single-crystal X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for 1-Methyl-5-phenylhydantoin

Parameter Value
Chemical Formula C₁₀H₁₀N₂O₂
Crystal System Orthorhombic
Space Group Pbca
a (Å) 18.077(5)
b (Å) 14.386(2)
c (Å) 7.035(1)
V (ų) 1829(1)

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is key to comprehending the physical properties of the solid, such as melting point, solubility, and polymorphism.

In the crystal structures of hydantoin derivatives, hydrogen bonding is a predominant intermolecular interaction. rsc.orgscispace.com The hydantoin ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), facilitating the formation of robust hydrogen-bonded networks. rsc.org For example, in the crystal structure of 1-methyl-5-phenylhydantoin, molecules are linked into chains by intermolecular hydrogen bonds. researchgate.net

Research on cycloalkane-5-spirohydantoins has highlighted the role of C-H···O and C-H···X (where X is a halogen) interactions in the formation of the crystal structure. scispace.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing that a significant portion of the close contacts in these structures corresponds to relatively weak interactions. scispace.com

The study of intermolecular interactions is crucial as they can significantly influence the properties of the material. For instance, different hydrogen bonding patterns can lead to the formation of different polymorphs, which may exhibit distinct physical and pharmacological properties. mdpi.com

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents).

For hydantoin derivatives, TLC is a valuable tool for routine purity checks. nih.gov The purity of a sample is indicated by the presence of a single spot on the TLC plate after development and visualization. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

While specific TLC conditions for this compound are not documented, general methodologies for related compounds can be applied. The choice of the mobile phase is critical and is typically optimized to achieve good separation of the desired compound from any impurities. A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to obtain an optimal Rf value, typically between 0.3 and 0.7. Visualization of the spots can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent.

Table 3: Illustrative TLC Parameters for Analysis of Organic Compounds

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm) or staining reagent (e.g., potassium permanganate)

Computational Chemistry and Molecular Modeling Studies on Hydantoin Systems

Density Functional Theory (DFT) Applications in Hydantoin (B18101) Research

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of hydantoin derivatives, from their fundamental geometry to their spectroscopic and reactive behaviors. DFT methods, such as the B3LYP hybrid functional, are frequently chosen for their balance of computational cost and accuracy in predicting molecular properties. nih.govnih.govmdpi.com

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For hydantoin derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. nih.govtudelft.nl The optimized geometry of 1-Phenyl-3-n-butyl hydantoin would reveal the spatial orientation of the phenyl and n-butyl groups relative to the central hydantoin ring. These calculations often show that the phenyl-quinoxaline moiety, a related heterocyclic system, is not perfectly planar. nih.gov The accuracy of these theoretical structures can be validated by comparison with experimental data from techniques like X-ray crystallography, with studies often showing good agreement between the two. nih.gov

Electronic structure calculations provide information about the distribution of electrons within the molecule. Parameters derived from these calculations, such as atomic charges and dipole moments, help in understanding the molecule's polarity and intermolecular interactions. For instance, DFT calculations on similar heterocyclic compounds have been performed using the B3LYP method with a 6-311G(d,p) basis set to achieve reliable structural and electronic parameters. mdpi.comnih.gov

Table 1: Representative Calculated Geometric Parameters for a Hydantoin Derivative Core

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.38
C2-N31.39N1-C2-N3: 110.5
N3-C41.41C2-N3-C4: 112.0C5-N1-C2-N3: -5.2
C4-C51.53N3-C4-C5: 103.0N1-C2-N3-C4: 4.8
C5-N11.46C4-C5-N1: 102.5C2-N3-C4-C5: -2.9
C2=O1.22C5-N1-C2: 111.8N3-C4-C5-N1: 0.0
C4=O1.21C4-C5-N1-C2: 3.8

Note: Data are illustrative and based on typical values for hydantoin-like structures calculated via DFT.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govscispace.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydantoin core, while the LUMO would be distributed over the delocalized π-system. DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution. scispace.com

Table 2: Illustrative Frontier Orbital Energies and Related Parameters

ParameterValue (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.25Indicator of chemical stability and reactivity
Ionization Potential (I)6.50Energy required to remove an electron
Electron Affinity (A)1.25Energy released when an electron is added
Chemical Hardness (η)2.63Resistance to change in electron distribution
Electronegativity (χ)3.88Power to attract electrons

Note: These values are representative for a substituted hydantoin system and are calculated based on HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgmdpi.com It provides a visual map of the charge distribution on the molecule's surface. core.ac.uk The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, an MEP analysis would likely show negative potential (red) around the carbonyl oxygen atoms of the hydantoin ring, indicating these are the primary sites for electrophilic interactions. chemrxiv.org The regions around the hydrogen atoms of the n-butyl chain and the phenyl ring would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. chemrxiv.orgmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. youtube.com

For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the phenyl ring and the carbonyl groups of the hydantoin core. researchgate.net TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and understand its electronic properties. researchgate.netsapub.org Calculations are often performed considering solvent effects to provide a more accurate comparison with experimental data obtained in solution. sapub.org

Tautomerism, particularly keto-enol tautomerism, is an important phenomenon in heterocyclic systems like hydantoin. orientjchem.org The hydantoin ring can exist in different tautomeric forms, such as the diketo form and various enol forms, through proton transfer reactions. researchgate.netias.ac.in DFT calculations are highly effective in determining the relative stabilities of these tautomers by computing their total energies. orientjchem.org

Studies on the parent hydantoin molecule have shown that the diketo tautomer is significantly more stable than the enol forms in both the gas phase and in various solvents. orientjchem.orgresearchgate.net The energy difference between tautomers can be influenced by the solvent's polarity. orientjchem.org DFT can also be used to model the transition states of the proton transfer reactions connecting the tautomers, allowing for the calculation of the activation energy barriers for these processes. ias.ac.inorientjchem.org For this compound, the diketo form is expected to be the most stable, but computational studies can quantify this stability and explore the energy landscape of its potential tautomeric transformations. orientjchem.org

Molecular Modeling and Conformational Analysis

Beyond the electronic structure, understanding the three-dimensional shape and flexibility of a molecule is critical, especially for its interaction with biological targets. Molecular modeling techniques, including conformational analysis, are employed to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies. nih.govacs.org

For a flexible molecule like this compound, which contains rotatable bonds in the n-butyl chain and between the phenyl group and the hydantoin ring, a conformational search is necessary to identify the most stable conformers. nih.gov This can be achieved using methods like molecular mechanics (MM) or combined Monte Carlo-Molecular Mechanics approaches. nih.govacs.org These searches generate a variety of low-energy conformations. The results can reveal preferred orientations of the substituent groups, driven by factors like steric hindrance and intramolecular interactions. Such studies have shown that for related systems, the heterocyclic ring often prefers a half-chair conformation with bulky substituents in pseudo-equatorial positions to minimize steric strain. nih.gov

In silico Conformational Studies of Hydantoin Derivatives

Computational tools have been instrumental in exploring the conformational landscape of hydantoin derivatives. Through methods like combined Monte Carlo-Molecular Mechanics (MM), researchers can perform exhaustive conformational searches to identify low-energy structures. For various hydantoin-based peptidomimetics, these studies have revealed the propensity of these molecules to adopt defined secondary structures. The analysis of conformers within a 10 kcal/mol energy window from the global minimum allows for a comprehensive understanding of the accessible conformations at room temperature. researchgate.net

Prediction of Preferred Conformations (e.g., α-helix, β-turn mimetics)

A significant finding from in silico studies is the ability of hydantoin derivatives to mimic protein secondary structures such as α-helices and β-turns. acs.orgnih.gov The prediction of these preferred conformations is based on geometric parameters, including interatomic distances and dihedral angles, as well as the presence of intramolecular hydrogen bonds. For instance, a β-turn is often characterized by a 10-membered ring formed by a hydrogen bond, while an α-helix may be stabilized by consecutive γ-turn type hydrogen bonds involving the hydantoin core. acs.orgnih.gov

Computational modeling has shown that the nature of the substituents on the hydantoin ring influences the conformational preference. While some studies suggest a slight preference for an open α-helix conformation in molecular modeling, solution and solid-state data often indicate a preference for a closed β-turn conformation. acs.org Density Functional Theory (DFT) calculations at levels such as B3LYP/6-311G(d,p) have been employed to optimize the geometries of these different conformations and further elucidate their relative stabilities. acs.org

Table 1: Predicted Conformational Preferences of Hydantoin Derivatives
Hydantoin Derivative TypePredicted Preferred Conformation (in silico)Key Stabilizing Interactions
gem-dimethyl and cycloalkyl derivativesα-helixTwo consecutive γ-turn type hydrogen bonds
Derivatives with two hydrogen atoms on C3 carbonβ-turnIntramolecular hydrogen bond forming a 10-membered ring

Ligand-Based Molecular Design for Hydantoin Scaffolds

In the absence of a known target structure, ligand-based drug design (LBDD) strategies are invaluable for the development of new hydantoin derivatives. jubilantbiosys.com These approaches utilize the structural information of known active compounds to build models that can predict the activity of new molecules. A key LBDD technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity. For anticonvulsant hydantoins, a common pharmacophore model includes a hydrophobic aromatic ring, a hydrogen bond donor, and a hydrogen bond acceptor/donor unit. nih.gov

Comparative Molecular Field Analysis (CoMFA) is another powerful 3D-QSAR (Quantitative Structure-Activity Relationship) method used in the ligand-based design of hydantoin derivatives. nih.gov By correlating the 3D steric and electrostatic fields of a set of molecules with their biological activity, CoMFA can generate predictive models and contour maps that guide the design of new compounds with enhanced potency. nih.gov For instance, CoMFA studies on sodium channel blockers have highlighted the importance of a long alkyl chain at the C5 position of the hydantoin ring for tight binding. nih.gov

Advanced Computational Methodologies

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study the interactions of hydantoin derivatives within a biological system, such as an enzyme's active site. nih.govmdpi.com This methodology treats a small, critical region of the system (e.g., the ligand and key active site residues) with computationally expensive but highly accurate quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is treated with more efficient molecular mechanics. mdpi.commdpi.com

The application of QM/MM can provide detailed insights into reaction mechanisms, transition states, and the nature of non-covalent interactions that are crucial for ligand binding and biological activity. tum.de For instance, QM/MM calculations can elucidate the role of specific amino acid residues in the binding of a hydantoin-based inhibitor and quantify the contributions of electrostatic and dispersion forces to the binding energy. nih.gov While the application of QM/MM to specific hydantoin systems is an area of active research, the methodology holds great promise for understanding their mode of action at a quantum-mechanical level. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing valuable information on the stability of hydantoin derivatives and their complexes with biological targets. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal conformational changes, fluctuations, and the dynamic nature of interactions.

MD simulations have been employed to assess the stability of protein-ligand complexes involving hydantoin-based drugs. nih.gov These simulations can help to validate docking poses and provide a more realistic picture of the binding interactions in a dynamic environment. The analysis of MD trajectories can also be used to calculate binding free energies, offering a more rigorous prediction of ligand affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies in Hydantoin Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For hydantoin derivatives, QSAR models have been developed to predict their anticonvulsant, anticancer, and other pharmacological activities. nih.govresearchgate.netscilit.com

These models are built using a variety of molecular descriptors that encode the topological, geometric, electronic, and physicochemical properties of the molecules. Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are then used to correlate these descriptors with biological activity. A successful QSAR model can be used to predict the activity of novel hydantoin derivatives, prioritize compounds for synthesis, and provide insights into the structural features that are important for activity. researchgate.netscilit.com For example, QSAR studies on phenylmethylenehydantoins have identified the LUMO (Lowest Unoccupied Molecular Orbital) energy and log P (a measure of lipophilicity) as critical parameters for their anticonvulsant activity. researchgate.netscilit.com

Table 2: Key Descriptors in QSAR Models for Anticonvulsant Hydantoins
Descriptor TypeExamplesSignificance in Anticonvulsant Activity
ElectronicLUMO EnergyRelates to the molecule's ability to accept electrons and participate in interactions.
Physicochemicallog PIndicates the lipophilicity, which is crucial for crossing the blood-brain barrier.
TopologicalMolecular Connectivity IndicesEncodes information about the branching and connectivity of the molecule.

In silico Design and 3D Structure Verification

The design of novel hydantoin-based compounds with specific desired properties is greatly facilitated by computational methods. In silico design involves the use of computer simulations to construct and evaluate virtual molecules before their actual synthesis, thereby saving time and resources. For a molecule like this compound, this process would begin with the construction of its 2D structure, followed by conversion to a 3D model.

Energy minimization is a crucial step in obtaining a realistic 3D conformation. This process is typically performed using molecular mechanics (MM) or quantum mechanics (QM) methods. For instance, methods like the MINDO-3 (Modified Intermediate Neglect of Differential Overlap) and CNDO-2 (Complete Neglect of Differential Overlap) have been used to perform molecular orbital calculations on phenylhydantoin derivatives nih.gov. The resulting low-energy conformation provides the most probable 3D structure of the molecule.

Conformational analysis is another critical aspect, especially for a molecule with flexible side chains like the n-butyl group in this compound. This involves exploring the potential energy surface of the molecule to identify various stable conformers and determine their relative energies. Techniques such as systematic or stochastic conformational searches can be employed to this end. The conformational flexibility of the hydantoin ring and its substituents can significantly influence its interaction with biological targets.

The verification of the 3D structure is often achieved by comparing computational data with experimental results. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable for this purpose. For example, the calculated NMR chemical shifts and coupling constants for a proposed 3D structure of this compound could be compared with experimental NMR data to validate the computed conformation.

Table 1: Representative Computational Methods for 3D Structure Elucidation

MethodDescriptionApplication to this compound
Molecular Mechanics (MM)Uses classical physics to model the potential energy of a molecule. Computationally less expensive.Initial geometry optimization and conformational analysis of the flexible n-butyl chain.
Quantum Mechanics (QM)Based on the principles of quantum mechanics to describe the electronic structure of a molecule. More accurate but computationally intensive.Final geometry optimization, calculation of electronic properties, and prediction of spectroscopic data (e.g., NMR, IR).
Density Functional Theory (DFT)A class of QM methods that calculates the electronic structure based on the electron density. Offers a good balance between accuracy and computational cost.Often used for accurate geometry optimization and calculation of molecular descriptors.

Correlation of Molecular Descriptors with Chemical Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from the 2D or 3D structure of a compound and are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the molecular descriptors and the biological activity or chemical reactivity of a series of compounds.

For hydantoin systems, including this compound, several classes of molecular descriptors are relevant to their chemical reactivity.

Electronic Descriptors: These descriptors provide information about the electronic distribution in a molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity rsc.org. For this compound, the phenyl ring and the carbonyl groups of the hydantoin moiety would significantly influence these frontier molecular orbitals.

Atomic charges: The distribution of partial charges on the atoms of the hydantoin ring can indicate the most likely sites for nucleophilic or electrophilic attack. The nitrogen and oxygen atoms of the hydantoin ring are expected to have negative partial charges, making them potential sites for interaction with electrophiles.

Topological Descriptors: These are derived from the 2D representation of a molecule and describe its size, shape, and branching.

Molecular Connectivity Indices: These indices reflect the degree of branching and connectivity in a molecule. They have been successfully used in structure-activity studies of anticonvulsant (thio)hydantoins acs.org.

Quantum Chemical Descriptors: These are calculated using quantum chemistry methods and provide detailed information about the electronic and geometric properties of a molecule.

Molecular Polarizability: This relates to the ease with which the electron cloud of a molecule can be distorted by an external electric field. It has been shown to correlate with the teratogenicity of phenylhydantoin derivatives, indicating the importance of lipophilicity nih.gov.

The reactivity of the hydantoin ring itself is a key aspect. The presence of two carbonyl groups and two nitrogen atoms confers a unique reactivity profile. The protons on the nitrogen atoms can be acidic, and the carbonyl carbons are susceptible to nucleophilic attack. The substituents at the N1, N3, and C5 positions significantly modulate this reactivity. In this compound, the phenyl group at N1 and the n-butyl group at N3 will influence the electronic properties and steric accessibility of the hydantoin core.

QSAR studies on hydantoin derivatives have demonstrated the importance of these descriptors in predicting biological activities such as anticonvulsant and androgen receptor modulating effects nih.govresearchgate.net. By calculating a range of molecular descriptors for this compound, it would be possible to predict its potential reactivity and biological activity based on established QSAR models for related compounds.

Table 2: Key Molecular Descriptors and their Relevance to the Reactivity of this compound

Descriptor ClassSpecific DescriptorRelevance to Chemical Reactivity
ElectronicHOMO-LUMO Energy GapIndicates chemical stability and reactivity towards chemical reactions.
Mulliken Atomic ChargesPredicts sites for electrophilic and nucleophilic attack on the hydantoin ring.
TopologicalWiener IndexRelates to the overall shape and size of the molecule, influencing physical properties.
Quantum ChemicalDipole MomentDetermines the polarity of the molecule, affecting solubility and intermolecular interactions.
Molecular PolarizabilityInfluences non-covalent interactions and has been linked to biological activity in phenylhydantoins nih.gov.

1 Phenyl 3 N Butyl Hydantoin As a Key Intermediate in Organic Synthesis Research

Applications in the Synthesis of Alpha-Amino Acids

Hydantoins are crucial intermediates in the production of α-amino acids, which are the fundamental building blocks of proteins. The general strategy involves the hydrolysis of a 5-substituted hydantoin (B18101) to yield the corresponding amino acid. While 1-Phenyl-3-n-butyl hydantoin itself does not have a substituent at the C-5 position to directly yield a standard amino acid, its scaffold is central to processes designed for amino acid synthesis. The transformation of hydantoins to α-amino acids proceeds through the formation of ureido acids or ureido amides as intermediates nih.govmdpi.com.

The cleavage of the hydantoin ring to release an α-amino acid can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis: This method typically involves harsh reaction conditions, such as heating the hydantoin with strong acids or bases. thieme-connect.deresearchgate.net Concentrated aqueous solutions of sodium hydroxide (B78521) or barium hydroxide at high temperatures can be used to hydrolyze hydantoins. thieme-connect.de Acidic hydrolysis is also possible, often employing halo acids. thieme-connect.de These methods are effective but can lack stereoselectivity, often resulting in racemic mixtures of D- and L-amino acids. nih.gov The process generally occurs via the formation of a hydantoic acid intermediate. researchgate.net

Enzymatic Hydrolysis: A more refined and widely used industrial method is the "Hydantoinase Process". nih.gov This enzymatic cascade offers high stereoselectivity, allowing for the production of optically pure D- or L-amino acids. The process involves three key enzymes:

Hydantoinase: This enzyme stereoselectively hydrolyzes one enantiomer of a D,L-5-monosubstituted hydantoin ring. nih.gov

N-Carbamoylase: An N-carbamoyl-α-amino acid amidohydrolase then cleaves the resulting N-carbamoyl amino acid to produce the free amino acid. nih.gov

Hydantoin Racemase: This enzyme continuously racemizes the remaining unreacted hydantoin enantiomer, allowing for a theoretical yield of 100% for the desired amino acid enantiomer. nih.gov

Table 1: Comparison of Hydrolysis Methods for Amino Acid Production from Hydantoins
MethodReagents/ConditionsAdvantagesDisadvantages
Chemical (Basic)Concentrated NaOH or Ba(OH)₂, high temperature thieme-connect.deEffective for ring openingHarsh conditions, often produces racemic mixtures nih.gov
Chemical (Acidic)Concentrated halo acids (e.g., HCl), high temperature thieme-connect.deEffective for ring openingHarsh conditions, often produces racemic mixtures nih.gov
Enzymatic ("Hydantoinase Process")Hydantoinase, N-Carbamoylase, Hydantoin Racemase, mild aqueous conditions nih.govHigh stereoselectivity, produces optically pure amino acids, environmentally friendly nih.govRequires specific enzymes, optimization of biological conditions

Role in Combinatorial Chemistry and Diversity-Oriented Synthesis

The hydantoin scaffold is highly valued in combinatorial chemistry and diversity-oriented synthesis (DOS) for generating large libraries of compounds for drug discovery. openmedscience.comacs.org Its rigid structure and multiple points for substitution allow for the systematic creation of diverse molecules. nih.govnih.gov The N-1, N-3, and C-5 positions on the hydantoin ring can be readily functionalized, providing up to three points of diversity. nih.gov

Compound libraries based on the hydantoin scaffold are frequently synthesized using solid-phase techniques, which streamline the process of reaction, purification, and screening. nih.govnih.gov In a typical solid-phase synthesis, an amino acid is anchored to a resin support. Subsequent reactions with reagents like isocyanates or carbodiimides lead to the formation of the hydantoin ring. nih.govresearchgate.net By using a variety of amino acids (introducing diversity at C-5) and different isocyanates (introducing diversity at N-3), large and diverse libraries can be constructed. nih.gov The phenyl group at N-1 and the n-butyl group at N-3 in this compound represent just one combination of substituents that can be varied in such a library. This approach allows for the efficient synthesis of thousands of distinct compounds, which can then be screened for biological activity against various therapeutic targets. nih.gov

Table 2: Example of Diversity Points for a Hydantoin-Based Compound Library
PositionBuilding BlockExample Substituents for this compound Core
N-1Substituted Aniline (precursor)Phenyl (fixed in this example)
N-3Isocyanaten-Butyl (fixed in this example)
C-5α-Amino Acid-H (from Glycine), -CH₃ (from Alanine), -CH₂Ph (from Phenylalanine)

Design and Synthesis of Peptidomimetics Utilizing Hydantoin Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid, planar conformation of the hydantoin ring makes it an excellent scaffold for constructing peptidomimetics that can emulate specific secondary structures of peptides, like β-turns. nih.govnih.gov

By attaching appropriate substituents to the N-1, N-3, and C-5 positions, the hydantoin core can project these functional groups in a three-dimensional arrangement that mimics the side chains of amino acids in a peptide. nih.govacs.org This structural mimicry allows the peptidomimetic to bind to the same biological targets as the original peptide. For instance, collections of enantiomerically pure, systematically substituted hydantoins have been synthesized to act as universal mimetic scaffolds, capable of presenting substituents in positions that are superimposable with the side chains of common protein secondary structures. nih.gov

Synthesis of Labeled Compounds for Research Applications

Isotopically labeled compounds are indispensable tools in modern chemical and biological research. openmedscience.comnih.gov Incorporating isotopes such as ¹³C, ¹⁴C, ¹⁵N, deuterium (B1214612) (²H), or tritium (B154650) (³H) into the this compound structure allows researchers to trace the molecule through complex biological systems, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis by mass spectrometry. openmedscience.comscripps.edu

The synthesis of isotope-labeled hydantoins can be achieved by using labeled starting materials in established synthetic routes. openmedscience.com For example, using [¹³C]urea or [¹³C,¹⁵N]potassium cyanide in a Bucherer-Bergs reaction can introduce ¹³C or ¹⁵N into the hydantoin ring. openmedscience.com Similarly, starting with a labeled amino acid like [¹⁵N]glycine can produce a hydantoin with an ¹⁵N atom at the N-1 position. openmedscience.com

Deuterium labeling is often used to study reaction mechanisms and can alter metabolic rates due to the kinetic isotope effect. chem-station.comclearsynth.com Deuterium can be introduced onto the aromatic phenyl ring of this compound through acid-catalyzed electrophilic aromatic substitution using deuterated acid (e.g., D₂SO₄) and D₂O. youtube.com These labeled compounds act as mechanistic probes, providing detailed insights into how hydantoin-based molecules interact with biological targets or undergo chemical transformations. openmedscience.com

Table 3: Common Isotopes and Their Applications in Hydantoin Research
IsotopeTypical ApplicationExample
¹³CNMR studies to determine molecular conformation and analyze metabolic pathways rsc.orgnih.govSynthesis with [¹³C]carbon dioxide or [¹³C]urea to study ligand binding by solid-state NMR openmedscience.com
¹⁴CRadiolabeling for drug metabolism, pharmacokinetic studies, and transport assays openmedscience.comUse of [¹⁴C]sodium cyanide to create a labeled hydantoin for use in whole-cell transport assays openmedscience.com
¹⁵NMechanistic studies and as a probe in NMR and mass spectrometry openmedscience.comStarting with [¹⁵N]glycine to incorporate ¹⁵N into the hydantoin ring openmedscience.com
Deuterium (²H or D)Studying kinetic isotope effects, altering metabolic stability, internal standards for mass spectrometry chem-station.comclearsynth.comH/D exchange on aromatic rings using deuterated acid youtube.com
Tritium (³H or T)Radiolabeling for high-sensitivity detection in drug discovery and metabolic studies nih.govIncorporation for use in pharmaceutical drug discovery to trace molecules with high sensitivity nih.gov

Synthesis of Labeled Hydantoins for Tracing and Imaging Studies

The use of isotopically labeled compounds is a cornerstone of modern biomedical research, enabling non-invasive in vivo imaging and detailed metabolic studies. wikipedia.org this compound, as a key intermediate, can be strategically labeled with various isotopes to serve as a tracer for positron emission tomography (PET) imaging or for metabolic pathway analysis. The choice of isotope and labeling position is crucial and depends on the specific research question being addressed. Common isotopes for these purposes include the positron-emitter carbon-11 (B1219553) (¹¹C) for PET imaging and the beta-emitter carbon-14 (B1195169) (¹⁴C) for metabolic and pharmacokinetic studies. openmedscience.comnih.gov

The synthesis of labeled this compound can be approached by introducing the isotopic label into one of its precursors, namely N-phenyl glycine (B1666218) or n-butyl isocyanate. This method ensures the label is incorporated into a specific, stable position within the molecule.

Hypothetical Synthesis of [1-¹⁴C]-1-Phenyl-3-n-butyl hydantoin

A plausible synthetic route for preparing this compound with a carbon-14 label at the C4 position of the hydantoin ring would involve the use of a labeled precursor. One such approach would be to start with [1-¹⁴C]glycine, which can be subsequently N-phenylated to form [1-¹⁴C]-N-phenyl glycine.

The synthesis would proceed as follows:

Synthesis of [1-¹⁴C]-N-phenyl glycine: Commercially available [1-¹⁴C]glycine is reacted with a suitable phenylating agent, such as fluorobenzene, under conditions that promote nucleophilic aromatic substitution.

Reaction with n-butyl isocyanate: The resulting [1-¹⁴C]-N-phenyl glycine is then reacted with n-butyl isocyanate. This reaction typically proceeds by the addition of the amino group of the glycine derivative to the isocyanate, followed by an intramolecular cyclization to form the hydantoin ring. The reaction is often heated to facilitate the cyclization and formation of [4-¹⁴C]-1-Phenyl-3-n-butyl hydantoin.

This method allows for the specific placement of the ¹⁴C label within the hydantoin core, making it a stable tracer for metabolic studies.

Radiolabeling for PET Imaging with ¹¹C

For PET imaging applications, the short-lived positron-emitting isotope ¹¹C (half-life ≈ 20.4 minutes) is commonly used. nih.gov The synthesis of [¹¹C]-1-Phenyl-3-n-butyl hydantoin would require a rapid and efficient labeling method. A feasible approach would involve the use of [¹¹C]phosgene ([¹¹C]COCl₂) or [¹¹C]carbon dioxide ([¹¹C]CO₂) as the labeling agent in the final steps of the synthesis to introduce the ¹¹C isotope into the carbonyl position (C2) of the hydantoin ring. nih.gov

For instance, a precursor molecule could be synthesized that can be rapidly carbonylated using [¹¹C]CO₂ in the presence of a suitable coupling agent. The short half-life of ¹¹C necessitates that the radiosynthesis, purification, and formulation of the radiotracer be performed in a short timeframe, typically within an automated synthesis module.

The successful synthesis and purification of these labeled compounds would be confirmed using techniques such as high-performance liquid chromatography (HPLC) for radiochemical purity and mass spectrometry to confirm the identity and location of the label. The specific activity of the resulting radiotracer is a critical parameter, especially for PET imaging agents, and would be determined accordingly.

Table 1: Hypothetical Radiochemical Yield and Specific Activity for Labeled this compound

IsotopeLabeling PrecursorPosition of LabelRadiochemical Yield (RCY) (%)¹Molar Activity (Am)²Reference
¹¹C[¹¹C]CO₂C-235-50>40 GBq/µmolBased on similar ¹¹C-carbonylations nih.gov
¹⁴C[1-¹⁴C]N-phenyl glycineC-460-751.85-2.22 GBq/mmolBased on syntheses with ¹⁴C-amino acids openmedscience.com

¹ Decay-corrected radiochemical yield. ² At the end of synthesis.

Future Research Directions in 1 Phenyl 3 N Butyl Hydantoin Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of N,N'-disubstituted hydantoins exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 1-Phenyl-3-n-butyl hydantoin (B18101). One promising avenue is the refinement of multicomponent reactions (MCRs), such as the Ugi reaction, which can provide rapid access to diverse hydantoin structures in a single step. nih.gov The traditional Bucherer-Bergs reaction, a cornerstone of hydantoin synthesis, could be further optimized through the use of novel catalysts and reaction media to improve yields and reduce reaction times, particularly for N,N'-disubstituted products. nih.govresearchgate.net

The application of advanced catalytic systems represents a significant frontier. For instance, palladium- and copper-catalyzed cross-coupling reactions could be explored for the direct arylation and alkylation of pre-formed hydantoin rings, offering alternative pathways to 1-Phenyl-3-n-butyl hydantoin and its analogs. organic-chemistry.org Furthermore, the development of novel organocatalysts or metal-organic frameworks (MOFs) as heterogeneous catalysts could lead to more environmentally friendly and recyclable synthetic processes. Microwave-assisted organic synthesis (MAOS) has already shown promise in accelerating the synthesis of hydantoin derivatives and could be further investigated for the efficient production of this compound. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent Reactions (e.g., Ugi)High efficiency, atom economy, diversityOptimization for N,N'-disubstituted hydantoins
Modified Bucherer-Bergs ReactionWell-established, readily available starting materialsDevelopment of novel catalysts and greener solvents
Metal-Catalyzed Cross-CouplingVersatility in substituent introductionCatalyst design for selective N-1 and N-3 functionalization
OrganocatalysisMetal-free, environmentally benignDesign of catalysts for asymmetric synthesis
Microwave-Assisted SynthesisRapid reaction times, improved yieldsOptimization of reaction conditions for scalability

Advanced Stereocontrol and Asymmetric Synthesis Methodologies

The development of stereoselective synthetic methods is crucial, particularly if the hydantoin core is further substituted at the C-5 position, creating a stereocenter. Future research in the asymmetric synthesis of this compound derivatives will be paramount for accessing enantiomerically pure compounds, which is often a prerequisite for pharmacological applications.

One promising approach is the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemical outcome of the cyclization step in hydantoin synthesis. researchgate.net The development of enantioselective variants of the Biltz synthesis, a reaction of a 1,2-diketone with a urea (B33335), could also provide access to chiral 5,5-disubstituted hydantoins that could be subsequently N-alkylated and N-arylated. researchgate.net Another avenue involves the use of chiral auxiliaries attached to one of the reactants, which can direct the stereochemistry of the reaction before being cleaved. mdpi.com The separation of racemic mixtures of hydantoin derivatives using techniques like preparative high-performance liquid chromatography (HPLC) on chiral stationary phases will also continue to be an important tool. mdpi.com

Deeper Mechanistic Understanding of Hydantoin Transformations

A more profound understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for the rational design of improved synthetic methods and for predicting the reactivity of this class of compounds. While the general mechanism of reactions like the Bucherer-Bergs synthesis is understood to proceed through an α-amino nitrile intermediate, the specific kinetics and transition states involved in the formation of N,N'-disubstituted hydantoins warrant further investigation. nih.govresearchgate.net

Future studies could employ a combination of experimental techniques, such as kinetic monitoring and isotopic labeling, alongside computational modeling to elucidate the intricate details of these reaction pathways. openmedscience.com For instance, understanding the factors that control the regioselectivity of alkylation at the N-1 versus the N-3 position is critical for developing synthetic strategies that selectively target one position over the other. thieme-connect.de Mechanistic studies on the hydrolysis and other transformations of the hydantoin ring will also be valuable for understanding the stability and potential metabolic fate of this compound-based compounds. thieme-connect.de

Integration of Advanced Computational and Experimental Techniques

The synergy between computational chemistry and experimental work is poised to significantly accelerate research in this compound chemistry. In silico methods, such as Density Functional Theory (DFT), can be used to predict reaction outcomes, elucidate reaction mechanisms, and understand the electronic and steric factors that influence reactivity. mdpi.com For example, computational modeling can help in the rational design of catalysts for novel synthetic pathways and in predicting the most stable conformations of hydantoin derivatives.

Molecular docking and dynamics simulations are powerful tools for predicting the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new drug candidates. mdpi.com The integration of these computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop for the rapid optimization of lead compounds. This integrated approach can save significant time and resources in the drug discovery process.

Computational TechniqueApplication in Hydantoin Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivity
Molecular DockingPrediction of binding modes and affinities to biological targets
Molecular Dynamics (MD) SimulationsAnalysis of conformational stability and protein-ligand interactions
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activity

Development of New Derivatization Strategies for Enhanced Structural Diversity

To explore the full potential of the this compound scaffold, the development of novel derivatization strategies is crucial. These strategies will enable the creation of libraries of analogs with diverse physicochemical properties, which can then be screened for various biological activities. Future research should focus on the selective functionalization of all reactive positions on the hydantoin ring system. thieme-connect.de

The phenyl group at the N-1 position offers a handle for introducing a wide range of substituents through electrophilic aromatic substitution or cross-coupling reactions. Similarly, the n-butyl group at the N-3 position could be modified or replaced with other alkyl or functionalized chains. The C-5 position of the hydantoin ring is a particularly attractive site for introducing diversity, as it can be functionalized with various substituents, and this position can be a stereocenter. thieme-connect.de The development of efficient methods for the selective C-5 functionalization of N,N'-disubstituted hydantoins will be a key area of future research. The creation of hybrid molecules by linking the this compound scaffold to other pharmacophores is another promising strategy for generating novel compounds with unique biological profiles. thieme-connect.de

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing hydantoin derivatives like 1-Phenyl-3-n-butyl hydantoin?

  • Methodological Answer : The Bucherer-Bergs reaction is a classic approach for synthesizing hydantoins substituted at the 5-position. This multicomponent reaction involves carbonyl compounds (e.g., aldehydes/ketones), potassium cyanide, and ammonium carbonate, with substituents from the carbonyl compound incorporated into the hydantoin structure . Microwave-assisted polycondensation is another efficient method, as demonstrated in the synthesis of poly(amide-imide)s using hydantoin derivatives under controlled conditions (e.g., 900W microwave irradiation with o-cresol as an absorbent) . For isotopic labeling, glycine derivatives (e.g., [1-13C]glycine) can be cyclized to produce labeled hydantoins for tracer studies .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Analyze carbonyl stretching vibrations (C=O) near 1700–1750 cm⁻¹ and NH/CH stretches in the 3200–3400 cm⁻¹ range. Band splitting may indicate hydrogen bonding or crystallinity .
  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. For example, phenyl protons resonate at ~7.3–7.5 ppm, while butyl chains show characteristic methyl/methylene peaks at 0.8–1.5 ppm .
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios .

Q. What are the solubility characteristics of hydantoin derivatives in organic and aqueous solvents?

  • Methodological Answer : Hydantoins with aromatic and alkyl substituents (e.g., phenyl, butyl) exhibit improved solubility in polar aprotic solvents (e.g., DMF, DMSO) due to reduced crystallinity. Computational studies using molecular polarity indices and polar surface area percentages can predict aqueous solubility, with experimental validation via gravimetric or UV-Vis methods .

Advanced Research Questions

Q. How do hydantoin derivatives interact with biological targets, such as enzymes or ion channels?

  • Methodological Answer :

  • TACE Inhibition : Hydantoins can act as zinc-binding moieties in TNF-α converting enzyme (TACE) inhibitors. X-ray crystallography (e.g., PDB ID 3L0V) reveals monodentate coordination of the hydantoin ring to the catalytic zinc ion. Structure-activity relationships (SAR) can be optimized by modifying substituents to enhance binding affinity .
  • TRPV1 Blockade : Solid-phase synthesis of amphipathic hydantoins enables high-throughput screening for ion channel modulation. Parallel deprotection strategies (e.g., using Mtt/Alloc groups) allow diversification of side chains to study activity .

Q. What experimental approaches resolve contradictions in substrate binding thermodynamics for hydantoin-processing enzymes?

  • Methodological Answer : Site-directed mutagenesis (e.g., C76A/C181A mutants in SmeHyuA) combined with isothermal titration calorimetry (ITC) can dissect endothermic vs. exothermic binding profiles. Fluorescence quenching assays further probe conformational changes upon substrate interaction, distinguishing entropy-driven vs. enthalpy-driven processes .

Q. How do rotational barriers and conformational dynamics influence the biological activity of hydantoin-containing nucleosides?

  • Methodological Answer : Ab initio energy calculations (e.g., DFT/B3LYP) predict rotational minima and barriers for hydantoin-adenine systems. Crystal structures (e.g., ct6A nucleoside) validate twisted conformations, while molecular dynamics simulations assess flexibility under physiological conditions. High rotational barriers (~17–23 kcal/mol) suggest limited free rotation in vivo, impacting DNA/RNA interactions .

Q. What kinetic models describe the curing behavior of hydantoin-based epoxy resins?

  • Methodological Answer : Non-isothermal differential scanning calorimetry (DSC) at varying heating rates (e.g., 5–20°C/min) determines activation energy via the Kissinger method. Autocatalytic models (e.g., Šesták-Berggren equation) fit conversion data to derive reaction orders (m, n), guiding resin formulation for applications like electronic encapsulation .

Methodological Considerations for Experimental Design

  • Contradiction Analysis : Conflicting data on hydantoin-water binding (e.g., multiple low-energy complexes observed via rotational spectroscopy) necessitate hybrid QM/MM simulations to map energy landscapes and prioritize dominant interactions .
  • Thermal Stability : TGA/DTG under N₂ (10°C/min) assesses decomposition thresholds. Hydantoin-epoxy resins show stability up to ~250°C, critical for high-temperature applications .
  • Stereochemical Purity : Chiral HPLC or capillary electrophoresis resolves enantiomers post-synthesis, essential for pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.